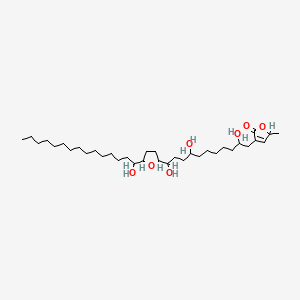
Goniothalamicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Goniothalamicin can be isolated from the ethanolic extracts of the stem bark of Goniothalamus giganteus . The isolation process involves activity-directed fractionation using brine shrimp lethality as a bioassay . The compound is then purified through chromatography techniques.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Análisis De Reacciones Químicas
Types of Reactions
Goniothalamicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Goniothalamicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Anticancer Research: This compound has shown cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Antioxidant Studies: The compound exhibits antioxidant properties, which are valuable in studying oxidative stress and related diseases.
Antiviral Research: This compound has been investigated for its antiviral properties, particularly against SARS-CoV-2.
Insecticidal Applications: Due to its insecticidal properties, this compound is studied for its potential use in pest control.
Mecanismo De Acción
The mechanism of action of goniothalamicin involves the inhibition of mitochondrial complex I, leading to the disruption of ATP production in cells . This disruption results in the induction of apoptosis, particularly in cancer cells . The compound targets various molecular pathways, including the activation of caspase-3 and caspase-7, which are crucial for the apoptotic process .
Comparación Con Compuestos Similares
Goniothalamicin is similar to other acetogenins such as annonacin, which is also isolated from plants in the Annonaceae family . Both compounds exhibit cytotoxic and insecticidal properties, but this compound is unique due to its specific molecular structure and bioactivity profile . Other similar compounds include annomuricin and muricatocin, which also possess anticancer and antiviral properties .
Conclusion
This compound is a bioactive compound with significant potential in various scientific research fields. Its unique properties and diverse applications make it a valuable subject of study for researchers aiming to develop new therapeutic agents and pest control solutions.
Propiedades
Número CAS |
113817-64-4 |
|---|---|
Fórmula molecular |
C7H5ClO3S |
Peso molecular |
0 |
Nombre IUPAC |
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 |
SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Sinónimos |
goniothalamicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-](/img/structure/B1167132.png)
